N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
Description
N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a diamide derivative characterized by a central ethanediamide (HOOC–C(O)–NH–) backbone. The compound features two distinct substituents:
- N-terminal group: A 5-chloro-2-methoxyphenyl ring, which introduces chloro and methoxy functional groups. These substituents influence electronic effects (e.g., electron-withdrawing Cl, electron-donating OCH₃) and steric bulk.
- N'-terminal group: A branched 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5/c1-20(26,11-13-4-7-15(27-2)8-5-13)12-22-18(24)19(25)23-16-10-14(21)6-9-17(16)28-3/h4-10,26H,11-12H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBOFAXXTFEEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-3-(4-methoxyphenyl)-2-methylpropanoic acid under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of diamides and amides with varied substituents. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
*Molecular formula estimated as C₂₆H₂₉ClN₂O₅ based on IUPAC name.
Key Observations:
Backbone Variations: The target compound’s diamide structure contrasts with monoamide herbicides (e.g., alachlor) , suggesting divergent applications (pharmaceutical vs. agrochemical). Compared to indole/piperazine-containing analogs , the target’s hydroxyl and methoxy groups may reduce blood-brain barrier penetration, favoring peripheral targets.
Methoxy Groups: Both the target and analogs retain methoxy substituents, which may confer resistance to oxidative metabolism compared to methyl or hydrogen groups. Chloro Group: Common across all compounds, this group increases electrophilicity and may influence binding to electron-rich biological targets.
Nitrogenous Moieties: Piperazine (in ) and piperidine (in ) substituents differ in basicity and solubility. Piperazine’s basic amine may enhance water solubility, whereas piperidine’s neutral amine increases lipophilicity.
Research Findings and Theoretical Implications
While direct pharmacological or biochemical data for the target compound are absent in the provided evidence, structural analysis permits the following inferences:
- Solubility : The hydroxyl group likely improves aqueous solubility relative to analogs lacking polar substituents (e.g., ).
- Metabolic Stability : Methoxy groups may slow hepatic metabolism compared to unmasked aromatic rings, extending half-life .
- Target Selectivity : The combination of chloro, methoxy, and hydroxyl groups could enable dual interactions (electrostatic and hydrophobic) with enzymes or receptors, akin to kinase inhibitors or GPCR modulators.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological properties, including antimicrobial, antioxidant, and anticancer activities, while providing detailed data and case studies.
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide
- Molecular Formula : C32H25ClN4O5
- CAS Number : 67990-05-0
- Molecular Weight : 564.01 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that compounds with similar structural motifs showed significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated a significant ability to scavenge free radicals, which suggests potential protective effects against oxidative stress-related diseases .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| FRAP | 25 |
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines revealed that it inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized several analogs of the compound and tested their efficacy against a panel of bacterial strains. The results indicated that modifications in the methoxy groups enhanced antimicrobial potency, particularly in compounds with electron-withdrawing groups .
- Antioxidant Mechanism Investigation : Another study focused on elucidating the mechanism behind the antioxidant activity of related compounds. It was found that the presence of hydroxyl groups significantly contributed to their ability to donate electrons and neutralize free radicals .
- Anticancer Mechanism Exploration : A study involving HeLa and MCF-7 cell lines showed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of structurally complex amides like this compound typically involves multi-step reactions. For example, coupling chloroacetylated intermediates with hydroxyl-substituted aromatic precursors under basic conditions (e.g., potassium carbonate in DMF) is a common strategy . Reaction monitoring via TLC ensures completion, while purification through recrystallization or column chromatography enhances yield. Adjusting stoichiometry (e.g., 1.5 mol equivalents of intermediates) and solvent polarity can mitigate side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and hydroxyls (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (λmax ~255 nm, based on analogous compounds) is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond-length and angle data. Challenges include resolving disordered moieties (e.g., the 2-methylpropyl group) via iterative refinement and applying restraints for flexible substituents. High-resolution data (>1.0 Å) and twinning corrections may be necessary for accurate electron density mapping .
Q. What strategies address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or enzyme isoforms). To resolve this:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Validate activity via orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition).
- Perform meta-analysis of raw data to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can researchers evaluate the compound’s potential as a lipoxygenase inhibitor?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) to probe structure-activity relationships (SAR). Use in vitro lipoxygenase inhibition assays (e.g., soybean LOX-1) with UV-Vis monitoring of conjugated diene formation (234 nm). Molecular docking (AutoDock Vina) can predict binding modes to active-site metal centers .
Q. What challenges arise in experimental phasing during X-ray crystallography for this compound?
- Methodological Answer : Heavy-atom derivatization (e.g., soaking crystals in HgCl₂) may be required for phasing due to low inherent electron density. SHELXC/D/E pipelines are robust for automated substructure determination, but data collection at high flux (synchrotron sources) and resolution (<2.0 Å) is critical. Multi-wavelength anomalous dispersion (MAD) is preferred for weakly diffracting crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
